molecular formula C8H14ClNO2 B2921500 Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate CAS No. 2225154-16-3

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate

Cat. No. B2921500
CAS RN: 2225154-16-3
M. Wt: 191.66
InChI Key: CPJZJZCUFZBYNG-UHFFFAOYSA-N
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Description

Chloromethyl methyl ether is an organic compound used as an alkylating agent in organic synthesis. It is often used for introducing the methoxymethyl ether (MOM) protecting group . It is a colorless, sweet-smelling, flammable gas .


Synthesis Analysis

In general, chloromethyl compounds can be synthesized from corresponding alcohols or ethers. For example, a synthetic method for 3-chloromethyl benzoic acid involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. For example, chloromethyl methyl ether has the chemical formula CH3ClO .


Chemical Reactions Analysis

Chloromethyl compounds are often used as alkylating agents in organic synthesis. They can react with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .


Physical And Chemical Properties Analysis

Chloromethyl methyl ether is a colorless, flammable, highly volatile liquid that decomposes in water . It has a molecular weight of 80.51 g/mol .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate serves as an intermediate in various chemical syntheses, contributing significantly to pharmaceutical research and development. Its chemical structure allows for modifications leading to the creation of diverse compounds with potential biological activities.

  • Synthetic Pathways : This compound is utilized in synthetic pathways to create novel compounds with potential therapeutic benefits. For example, it has been involved in the synthesis of ribavirin imidates, showcasing antitumor and antiviral activities. These imidates demonstrate significant in vivo activity against murine leukemia, highlighting the compound's role in developing antitumor agents (Kini, Robins, & Avery, 1989).

  • Cascade Transformations : It also acts as a precursor in cascade reactions, leading to the formation of novel tricyclic compounds. Such transformations exemplify its versatility in chemical synthesis, enabling the exploration of new pharmacologically active molecules (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).

  • Antitumor Agents Development : Furthermore, derivatives synthesized from this compound have been investigated for their antitumor properties, with some showing promise against specific cancer cell lines. This underscores its potential as a building block in oncological drug discovery (Badrey & Gomha, 2012).

  • Chemical Stability and Reactions : The compound's reactivity and stability under various conditions have been studied, providing insights into its behavior in synthetic processes. Such studies are crucial for optimizing reaction conditions and improving yields in pharmaceutical synthesis (Basheer & Rappoport, 2006).

Mechanism of Action

The mechanism of action of chloromethyl compounds in organic reactions often involves nucleophilic substitution or addition reactions. For example, in the presence of a base, they can react with alcohols to form ethers .

Safety and Hazards

Chloromethyl methyl ether is classified as a known human carcinogen. It is harmful if swallowed, causes serious eye irritation, and is fatal if inhaled .

Future Directions

The use of chloromethyl compounds in organic synthesis continues to be an active area of research. Future directions may include the development of safer and more efficient synthetic methods, as well as the exploration of new reactions and applications .

properties

IUPAC Name

methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-3-10-5-8(4-9,6-10)7(11)12-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJZJZCUFZBYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate

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